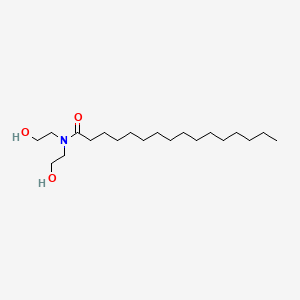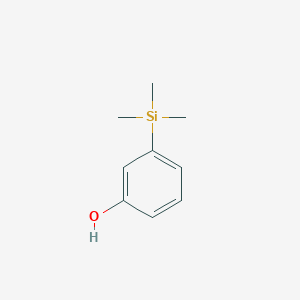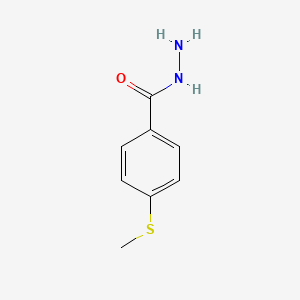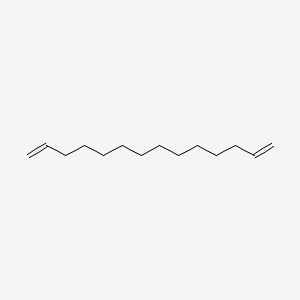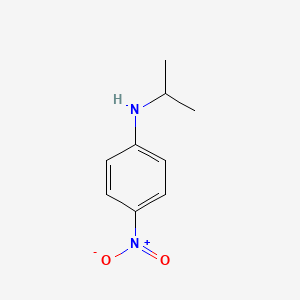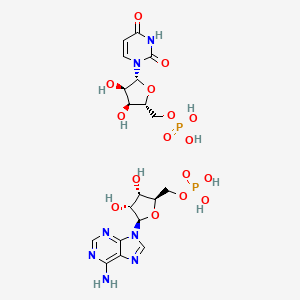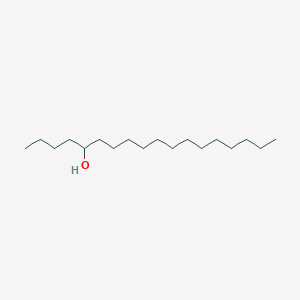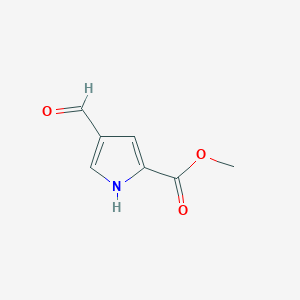
methyl 4-formyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-formyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 40611-79-8 . It has a molecular weight of 153.14 and its IUPAC name is methyl 4-formyl-1H-pyrrole-2-carboxylate .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “methyl 4-formyl-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .
Molecular Structure Analysis
The InChI code for “methyl 4-formyl-1H-pyrrole-2-carboxylate” is 1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3 . The InChI key is MIBDQVZPRVDXQP-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “methyl 4-formyl-1H-pyrrole-2-carboxylate” can be diverse. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling with diols and a broad range of primary amines . It can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids .
Physical And Chemical Properties Analysis
“Methyl 4-formyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Synthesis of Pyrrole Derivatives
Methyl 4-formyl-1H-pyrrole-2-carboxylate serves as a key intermediate in the synthesis of various pyrrole derivatives. These derivatives are crucial in the development of new pharmaceuticals and materials due to their heterocyclic aromatic organic structure . The compound’s formyl group is particularly reactive, allowing for subsequent chemical transformations that can lead to a wide range of structurally diverse compounds.
Antioxidant Properties
Research has indicated that certain pyrrole derivatives exhibit significant antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases. Methyl 4-formyl-1H-pyrrole-2-carboxylate derivatives have been tested for their hydroxyl radical scavenging activity, which is a measure of their ability to act as antioxidants .
Quinone Reductase Induction
Quinone reductase (QR) is an enzyme involved in the detoxification of quinones, which are harmful compounds that can lead to oxidative stress. Some derivatives of methyl 4-formyl-1H-pyrrole-2-carboxylate have been shown to induce QR activity, suggesting potential applications in chemoprevention and the treatment of diseases associated with oxidative damage .
Advanced Glycation End-Product (AGE) Inhibition
AGEs are harmful compounds that can accumulate in the body and contribute to the progression of various age-related diseases, including diabetes and Alzheimer’s disease. Methyl 4-formyl-1H-pyrrole-2-carboxylate derivatives have been studied for their potential to inhibit the formation of AGEs, which could have significant implications for the management of these conditions .
Medicinal Chemistry
The pyrrole moiety is a common feature in many therapeutically active compounds. Derivatives of methyl 4-formyl-1H-pyrrole-2-carboxylate have been utilized in the synthesis of various medicinal agents, including antibiotics, anti-inflammatory drugs, and antitumor agents. The versatility of the pyrrole ring allows for the creation of compounds with a wide range of biological activities .
Organic Synthesis Intermediates
In addition to its applications in medicinal chemistry, methyl 4-formyl-1H-pyrrole-2-carboxylate is used as an intermediate in organic synthesis. Its reactivity makes it a valuable building block for constructing complex organic molecules for research and industrial purposes .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-formyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBDQVZPRVDXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348718 | |
| Record name | methyl 4-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-formyl-1H-pyrrole-2-carboxylate | |
CAS RN |
40611-79-8 | |
| Record name | methyl 4-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-formyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

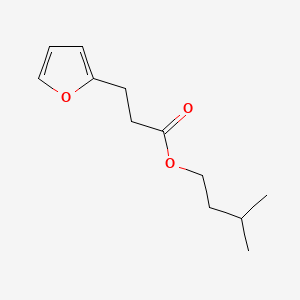

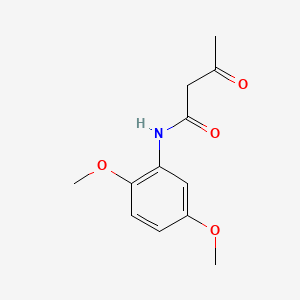
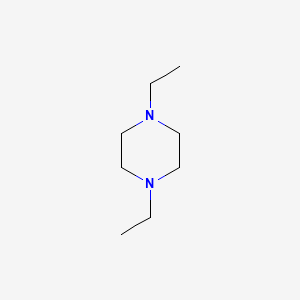
![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)
